molecular formula C17H25N3O4 B14561664 N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide CAS No. 62074-75-3

N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide

Cat. No.: B14561664
CAS No.: 62074-75-3
M. Wt: 335.4 g/mol
InChI Key: SGQQEHYZSPWMOR-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide is a synthetic peptide derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminal of the peptide chain. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide typically involves the following steps:

    Protection of the Amino Group: The amino group of L-leucine is protected using benzyl chloroformate (Cbz-Cl) to form N-benzyloxycarbonyl-L-leucine.

    Coupling Reaction: The protected L-leucine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the protecting group under mild acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) is commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

Major Products

    Hydrolysis: Produces free amino acids.

    Oxidation: Yields aldehydes or carboxylic acids.

    Reduction: Results in the removal of the benzyloxycarbonyl group, yielding the free peptide.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity and function.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups and applications.

    N-benzyloxycarbonyl-L-proline: Used as an inhibitor of prolidase and in peptide synthesis.

    N-benzyloxycarbonyl-L-serine benzyl ester: Employed as a building block in peptide synthesis.

Uniqueness

N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide is unique due to its specific sequence and protective group, which confer distinct chemical properties and reactivity. Its ability to serve as a versatile building block in peptide synthesis and its applications in various fields highlight its importance.

Properties

CAS No.

62074-75-3

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C17H25N3O4/c1-11(2)9-14(16(22)19-12(3)15(18)21)20-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H2,18,21)(H,19,22)(H,20,23)/t12-,14-/m0/s1

InChI Key

SGQQEHYZSPWMOR-JSGCOSHPSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.